2-(2-Chlorophenyl)quinoline-8-carboxamide
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Overview
Description
2-(2-Chlorophenyl)quinoline-8-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)quinoline-8-carboxamide typically involves the reaction of 2-chlorobenzaldehyde with 2-aminobenzamide under specific conditions. The reaction is catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting product is then subjected to cyclization to form the quinoline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-Chlorophenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)quinoline-8-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain protein kinases, which are crucial regulators of cell survival and proliferation. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells . Additionally, the compound’s ability to interact with bacterial enzymes makes it effective against certain bacterial infections .
Comparison with Similar Compounds
2-(2-Chlorophenyl)quinoline-8-carboxamide can be compared with other quinoline derivatives such as:
Quinoline-2-carboxamide: Known for its antimicrobial properties.
Quinoline-4-carboxamide: Studied for its anticancer activities.
8-Hydroxyquinoline: Widely used as an antimicrobial agent and in the treatment of metal poisoning
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
655222-57-4 |
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Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
2-(2-chlorophenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C16H11ClN2O/c17-13-7-2-1-5-11(13)14-9-8-10-4-3-6-12(16(18)20)15(10)19-14/h1-9H,(H2,18,20) |
InChI Key |
YQKNYFYQVYFQKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3C(=O)N)C=C2)Cl |
Origin of Product |
United States |
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